(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Overview
Description
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure It is characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups at the 1 and 4 positions of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and methyl iodide.
Formation of Intermediate: The piperidine is first reacted with benzyl chloride under basic conditions to form N-benzylpiperidine.
Methylation: The N-benzylpiperidine is then methylated using methyl iodide in the presence of a base to introduce the methyl groups at the 1 and 4 positions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-Benzyl-3,4-pyrrolidindiol: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
N-Benzylpiperidine: Lacks the additional methyl groups at the 1 and 4 positions.
N-Methylpiperidine: Lacks the benzyl group.
Uniqueness
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-GXTWGEPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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